molecular formula C40H36N6O8S2 B2412256 ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate CAS No. 689765-81-9

ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2412256
CAS No.: 689765-81-9
M. Wt: 792.88
InChI Key: OJVBFOOMBVACJV-UHFFFAOYSA-N
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Description

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes quinazoline, sulfanediyl, and dibenzoate groups, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl 4-[[2-[3-[2-[2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N6O8S2/c1-3-53-37(51)25-13-17-27(18-14-25)41-33(47)23-55-39-43-31-11-7-5-9-29(31)35(49)45(39)21-22-46-36(50)30-10-6-8-12-32(30)44-40(46)56-24-34(48)42-28-19-15-26(16-20-28)38(52)54-4-2/h5-20H,3-4,21-24H2,1-2H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVBFOOMBVACJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate typically involves multiple steps. The initial step often includes the preparation of the quinazoline core, followed by the introduction of sulfanediyl and acetyl groups. The final step involves the esterification of the compound with diethyl dibenzoate under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline groups to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperature, pH, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate involves its interaction with specific molecular targets and pathways. The quinazoline groups may interact with enzymes or receptors, modulating their activity. The sulfanediyl groups can form disulfide bonds, affecting protein function. The overall effect depends on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate: A simpler analog with similar ester groups but lacking the quinazoline and sulfanediyl groups.

    4,4’-(Oxydi-2,1-ethanediyl)bismorpholine: Contains morpholine groups instead of quinazoline and sulfanediyl groups.

Uniqueness

Diethyl 4,4’-((2,2’-((3,3’-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(acetyl))bis(azanediyl))dibenzoate is unique due to its combination of quinazoline, sulfanediyl, and dibenzoate groups

Biological Activity

Ethyl 4-(2-{[3-(2-{2-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure indicates it may possess various biological activities, particularly in the fields of antimicrobial and anticancer research.

  • IUPAC Name : this compound
  • Molecular Formula : C46H52N2O10S2
  • Molecular Weight : 857.05 g/mol
  • CAS Number : 150779-45-6

Antimicrobial Activity

Research indicates that compounds with similar structural features to ethyl 4-(2-{[3-(2-{...}) have demonstrated significant antimicrobial properties. For instance, derivatives of quinazoline compounds have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group in the structure may enhance these properties by increasing interaction with microbial cell membranes.

Antitumor Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds derived from 2-mercaptoquinazolinones have been reported to exhibit antitumor activity through mechanisms that involve apoptosis induction and inhibition of cell proliferation . The specific structural components of ethyl 4-(2-{...}) suggest it may similarly affect cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Screening : A study synthesized a series of quinazoline derivatives and tested them against common pathogens. Results indicated that compounds with similar moieties to ethyl 4-(2-{...}) exhibited notable antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Properties : In another investigation, quinazoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that certain compounds led to a significant reduction in cell viability, suggesting potential for further development into anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Quinazoline Derivative AAntimicrobialE. coli, S. aureus
Quinazoline Derivative BAntitumorHeLa Cells
Ethyl 2-(substituted benzylthio)-4...AntimicrobialPseudomonas aeruginosa

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